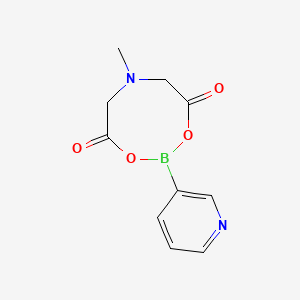

6-Methyl-2-(pyridin-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione

Descripción

Propiedades

IUPAC Name |

6-methyl-2-pyridin-3-yl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BN2O4/c1-13-6-9(14)16-11(17-10(15)7-13)8-3-2-4-12-5-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEDFNBMCXNWRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746337 | |

| Record name | 6-Methyl-2-(pyridin-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257740-56-9 | |

| Record name | 6-Methyl-2-(pyridin-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1257740-56-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"6-Methyl-2-(pyridin-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione" synthesis protocol

An In-depth Technical Guide for the Synthesis of 6-Methyl-2-(pyridin-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a key N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are exceptionally stable, crystalline, and benchtop-stable surrogates for boronic acids, which are often unstable and difficult to handle, particularly heterocyclic variants.[1][2] This stability makes them highly valuable building blocks in modern organic synthesis, especially in iterative cross-coupling reactions for the assembly of complex molecules and pharmaceuticals.[3][4] This document details a robust and mild synthesis methodology employing MIDA anhydride, which circumvents the harsh, high-temperature conditions of traditional dehydrative condensations that can be detrimental to sensitive heterocyclic substrates.[5][6] The protocol is designed for researchers in organic chemistry and drug development, offering detailed procedural steps, mechanistic insights, and data presentation to ensure successful and reproducible synthesis.

Introduction: The Strategic Value of MIDA Boronates

Organoboron compounds are cornerstones of modern carbon-carbon and carbon-heteroatom bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the utility of free boronic acids is often hampered by their inherent instability, including a propensity for dehydration to form boroxines and sensitivity towards various reaction conditions.[4] This is particularly problematic for many heterocyclic boronic acids, which are notoriously unstable and can preclude their effective use in synthesis.[1]

N-methyliminodiacetic acid (MIDA) boronates were developed as a powerful solution to this challenge. By chelating the boron atom, the MIDA ligand forms a bicyclic dioxazaborocane structure that robustly protects the boronic acid functional group.[6][7]

Key Advantages of MIDA Boronates:

-

Enhanced Stability: MIDA boronates are generally free-flowing, crystalline solids that are stable to air, moisture, and silica gel chromatography.[2][8]

-

Broad Compatibility: The protected boron center is compatible with a wide range of common synthetic reagents and transformations that would otherwise degrade a free boronic acid.[4][6]

-

Controlled Deprotection: The MIDA ligand can be easily cleaved under mild aqueous basic conditions to slowly release the free boronic acid in situ, a feature that is critical for controlled cross-coupling reactions.[2][3]

The target molecule, this compound, is the MIDA-protected form of 3-pyridinylboronic acid. The pyridine scaffold is a privileged structure found in countless pharmaceuticals, making this MIDA boronate a highly valuable building block for drug discovery programs.[9]

Mechanistic Rationale: The MIDA Anhydride Advantage

The formation of the dioxazaborocane ring system is achieved through the condensation of a boronic acid with a suitable ligand. While early methods utilized N-methyliminodiacetic acid itself under high-temperature dehydrative conditions (e.g., Dean-Stark apparatus), this approach is often incompatible with sensitive substrates.[6]

A superior and milder method employs a pre-dried, activated form of the ligand, MIDA anhydride.[5][10] This reagent serves a dual purpose: it acts as the source of the MIDA ligand and as an in situ desiccant, driving the reaction to completion under significantly gentler conditions.[5] This avoids the high temperatures and acidic environment of the older method, resulting in higher isolated yields, especially for sensitive boronic acids like the 3-pyridinyl derivative.[6]

The reaction proceeds via the nucleophilic attack of the boronic acid hydroxyl groups on the carbonyls of the MIDA anhydride, followed by ring closure to form the stable bicyclic MIDA boronate and acetic acid as the sole byproduct.

Caption: General reaction scheme for MIDA boronate synthesis.

Detailed Experimental Protocol

This protocol is adapted from established methods for MIDA boronate synthesis using MIDA anhydride, optimized for the specific preparation of the 3-pyridinyl derivative.[5][11]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Pyridinylboronic Acid | ≥95% | Commercial | Store under inert gas. |

| MIDA Anhydride | N/A | See Ref.[11] for prep. | Must be dry and handled under inert atmosphere. |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercial | Use from a sealed bottle or freshly distilled. |

| Ethyl Acetate | ACS Grade | Commercial | For workup and chromatography. |

| Hexanes | ACS Grade | Commercial | For chromatography. |

| Round-bottom flask | 50 mL | N/A | Flame-dried before use. |

| Magnetic stir bar | N/A | N/A | |

| Condenser | N/A | N/A | |

| Inert gas line (N₂ or Ar) | N/A | N/A | |

| Syringes and needles | N/A | N/A |

Step-by-Step Synthesis Procedure

Caption: Step-by-step experimental workflow diagram.

Procedure:

-

Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-pyridinylboronic acid (e.g., 1.23 g, 10.0 mmol, 1.0 equiv) and MIDA anhydride (1.42 g, 11.0 mmol, 1.1 equiv). The use of a slight excess of MIDA anhydride ensures complete consumption of the limiting boronic acid.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). This is crucial to prevent hydrolysis of the anhydride and the boronic acid.

-

Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 20 mL, 0.5 M) via syringe. The solvent must be anhydrous to prevent side reactions.

-

Reaction: Immerse the flask in a pre-heated oil bath at 70 °C and stir the resulting suspension vigorously. The reaction is typically maintained for 12-16 hours. The mixture should become a clear, homogeneous solution as the reaction progresses.

-

Monitoring: Progress can be monitored by thin-layer chromatography (TLC) or LC-MS, checking for the disappearance of the 3-pyridinylboronic acid starting material.

-

Workup: Once the reaction is complete, allow the flask to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude residue is purified by flash column chromatography on silica gel. MIDA boronates are notably stable to silica gel.[6] A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 50% to 100%).

-

Final Product: Combine the fractions containing the pure product and concentrate in vacuo. Dry the resulting white solid under high vacuum to yield this compound.

Quantitative Summary and Expected Outcome

| Component | MW ( g/mol ) | Amount (mmol) | Equiv. | Mass (g) |

| 3-Pyridinylboronic Acid | 122.92 | 10.0 | 1.0 | 1.23 |

| MIDA Anhydride | 129.10 | 11.0 | 1.1 | 1.42 |

| Product | 234.02 | N/A | N/A | ~2.0 g |

-

Expected Yield: 80-90%

-

Appearance: White to off-white crystalline solid.

Safety and Handling

-

Anhydrous Solvents: 1,4-Dioxane is flammable and a suspected carcinogen. Handle in a well-ventilated fume hood.

-

Inert Gas: Standard procedures for working under an inert atmosphere should be followed to ensure the integrity of the reagents.

-

Boronic Acids: While generally of low toxicity, boronic acids should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The synthesis of this compound via the MIDA anhydride method represents a highly efficient, mild, and reliable protocol. It provides access to a stable, versatile building block crucial for the synthesis of complex molecules bearing the important 3-pyridinyl moiety. This method's compatibility with sensitive functional groups and operational simplicity make it a superior alternative to older, harsher techniques, empowering researchers in the fields of medicinal chemistry and materials science.[5][12]

References

-

Lee, S. J., Gray, E. E., & Burke, M. D. (2020). A Mild Method for Making MIDA Boronates. Organic Letters, 22(18), 7283–7287. Available at: [Link]

-

Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. Available at: [Link]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2020). A mild and simple method for making MIDA boronates. Morressier. Available at: [Link]

-

Jana, S., & Ali, W. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(78), 9938-9952. Available at: [Link]

-

Bonin, H., Delacroix, T., & Gras, E. (2011). Dioxazaborocanes: old adducts, new tricks. Organic & Biomolecular Chemistry, 9(14), 4995-5006. Available at: [Link]

-

Knapp, D. M., et al. (2022). PREPARATION OF MIDA ANHYDRIDE AND REACTION WITH BORONIC ACIDS. Organic Syntheses, 99, 92-112. Available at: [Link]

-

Bonin, H., Delacroix, T., & Gras, E. (2011). Dioxazaborocanes: Old Adducts, New Tricks. Request PDF. Available at: [Link]

-

Bonin, H., Delacroix, T., & Gras, E. (2011). Dioxazaborocanes: old adducts, new tricks. Organic & Biomolecular Chemistry, 9(14), 4995-5006. Available at: [Link]

-

Worrell, B. T., et al. (2021). Exploiting Dioxazaborocane Chemistry for Preparing Elastomeric Vitrimers with Enhanced Processability and Mechanical Properties. ACS Macro Letters, 10(9), 1152–1158. Available at: [Link]

-

ChemSrc. (n.d.). 6-METHYL-2-VINYL-1,3,6,2-DIOXAZABOROCANE-4,8-DIONE. Retrieved January 21, 2026, from [Link]

-

Dick, G. R., Knapp, D. M., & Burke, M. D. (2010). A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates. Angewandte Chemie International Edition, 49(10), 1835-1838. Available at: [Link]

-

Utrilla, P., et al. (2021). Functionalization of amine-cured epoxy resins by boronic acids based on dynamic dioxazaborocane formation. Polymer Chemistry, 12(3), 369-377. Available at: [Link]

-

Knapp, D. M., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92-112. Available at: [Link]

-

Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. The Grillo Lab. Available at: [Link]

-

PubChem. (n.d.). 6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

TSpace. (2022, September 13). Synthesis of 1,2,4,5-oxadiazaboroles by three-component condensations of hydroxylamines, nitriles and diarylborinic acids. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Retrieved January 21, 2026, from [Link]

-

Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2003). 3-pyridylboronic acid. Organic Syntheses, 80, 178. Available at: [Link]

-

Piutti, C., et al. (2009). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2009(1), 273-311. Available at: [Link]

-

MDPI. (2021). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. Retrieved January 21, 2026, from [Link]

-

Journal of the Serbian Chemical Society. (n.d.). NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Retrieved January 21, 2026, from [Link]

Sources

- 1. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 3. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. grillolabuc.com [grillolabuc.com]

- 8. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 9. mdpi.com [mdpi.com]

- 10. Mild and simple method for making MIDA boronates [morressier.com]

- 11. orgsyn.org [orgsyn.org]

- 12. pubs.acs.org [pubs.acs.org]

Introduction: Solving the "2-Pyridyl Problem" with MIDA Boronates

An In-Depth Technical Guide to the Physicochemical Properties of Pyridyl MIDA Boronates

For decades, the 2-pyridyl subunit has been a cornerstone in the design of pharmaceuticals, agrochemicals, and materials.[1] Its prevalence makes it a critical building block for synthetic chemists. However, the corresponding 2-pyridyl boronic acids, essential reagents for powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling, are notoriously unstable.[2][3] They are prone to rapid decomposition through pathways like protodeboronation, which severely limits their benchtop stability, purification, and efficiency in cross-coupling reactions, particularly with challenging substrates like aryl chlorides.[3] This long-standing challenge is often referred to as the "2-Pyridyl Problem."[1][4]

The development of N-methyliminodiacetic acid (MIDA) boronates has provided a transformative solution. By reversibly chelating the boronic acid, the MIDA ligand fundamentally alters its physicochemical properties, converting an unstable intermediate into a robust, crystalline, and highly versatile reagent.[5] In fact, 2-pyridyl MIDA boronate was the first air-stable 2-pyridyl borane that could be isolated in a chemically pure form.[1][2][4] This guide offers an in-depth exploration of the core physicochemical properties of pyridyl MIDA boronates, explaining how these characteristics are harnessed to achieve unprecedented efficiency and predictability in modern synthesis.

Structural Basis of Stability: The MIDA Chelate

The remarkable stability of MIDA boronates stems from the trivalent MIDA ligand, which complexes the boron atom and induces a change in its hybridization from sp² in the free boronic acid to sp³ in the boronate.[5][6] This structural change is the cornerstone of its unique properties.

-

Elimination of the Vacant p-Orbital: In a free boronic acid, the vacant p-orbital on the sp²-hybridized boron atom is crucial for transmetalation in the Suzuki-Miyaura catalytic cycle but also renders the C-B bond susceptible to cleavage.[6]

-

Tetrahedral Geometry: The MIDA ligand forms a dative bond from its nitrogen atom to the boron center, creating a stable, tetrahedral (sp³-hybridized) boronate. This pyramidalized structure is unreactive toward standard anhydrous cross-coupling conditions because the boron p-orbital is no longer available.[6]

This protective chelation makes pyridyl MIDA boronates exceptionally robust. They are typically free-flowing, crystalline solids that are stable indefinitely on the benchtop under air and are fully compatible with silica gel chromatography.[2][5][7]

Caption: Chelation of 2-pyridyl boronic acid with MIDA induces sp³ hybridization, protecting the boron center.

| Property | 2-Pyridyl Boronic Acid | 2-Pyridyl MIDA Boronate |

| Physical State | Often an unstable, non-crystalline solid or oil | Highly crystalline, monomeric, free-flowing solid[2] |

| Boron Hybridization | sp² | sp³[5][6] |

| Benchtop Stability | Prone to rapid decomposition (protodeboronation, oxidation)[3][5] | Indefinitely stable under air (>95% remaining after ≥60 days)[3][5][8] |

| Chromatography | Unstable on silica gel | Fully compatible with silica gel chromatography[5][6][7] |

| Purity | Difficult to isolate in chemically pure form[1][3] | Can be isolated in high purity via chromatography or recrystallization[1][2] |

Controlled Reactivity: The Hydrolysis of MIDA Boronates

The genius of the MIDA boronate platform lies in the reversible nature of the protective chelation. The stable boronate can be readily hydrolyzed to regenerate the active boronic acid when desired. Mechanistic studies have revealed two distinct hydrolysis pathways, the selection of which is critical for controlling the release of the boronic acid.[9][10][11]

-

Fast, Base-Mediated Hydrolysis: In the presence of a strong aqueous base like 1M NaOH, hydrolysis is extremely rapid, often completing in under 10 minutes at room temperature.[3][5] This pathway involves a rate-limiting attack by a hydroxide ion at one of the MIDA carbonyl carbons.[9][10] This method is used when the immediate, stoichiometric generation of the boronic acid is required.

-

Slow, Neutral Hydrolysis: Under milder basic conditions (e.g., aqueous K₃PO₄) or even in the presence of just water, a much slower hydrolysis mechanism dominates.[3][9] This pathway involves the rate-limiting cleavage of the B–N dative bond by a small cluster of water molecules and does not require an external acid or base.[9][10][11] The rate of this "slow release" is dictated by factors such as pH, water activity, and phase-transfer rates.[11]

This tunable reactivity is the key to overcoming the instability of the 2-pyridyl boronic acid in cross-coupling reactions.

Caption: Two distinct hydrolysis mechanisms allow for either fast or slow release of the active boronic acid.

Application: The "Slow-Release" Cross-Coupling Strategy

By leveraging the slow hydrolysis mechanism, a powerful "slow-release" cross-coupling strategy was developed.[3] Under these conditions, the stable pyridyl MIDA boronate is slowly hydrolyzed in situ to generate a low, steady concentration of the active (but unstable) 2-pyridyl boronic acid. This concentration is high enough for the palladium-catalyzed cross-coupling to proceed efficiently but low enough to minimize competing decomposition pathways.[1][3]

This approach is analogous to using a syringe pump to add an unstable reagent to a reaction, ensuring it is consumed faster than it can decompose.[1] For the particularly challenging 2-pyridyl MIDA boronates, optimal slow-release conditions often require a copper(II) acetate co-catalyst and an alcohol co-solvent like isopropanol instead of water.[1][3][8]

Caption: The slow-release workflow maintains a low concentration of the active boronic acid, favoring cross-coupling over decomposition.

Experimental Protocols

Protocol 1: General Synthesis of 2-Pyridyl MIDA Boronate

This protocol is adapted from the general method involving direct transligation of trialkoxyborate salts.[2]

-

Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 2-bromopyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl₂ (0.03 equiv), and potassium acetate (1.5 equiv).

-

Borylation: Add anhydrous 1,4-dioxane. Heat the mixture to 80 °C and stir for 12-16 hours.

-

Intermediate Formation: Cool the reaction to room temperature. To the crude mixture, add anhydrous methanol and stir for 30 minutes. Filter the mixture to remove solids and concentrate the filtrate under reduced pressure to yield the crude trialkoxyborate salt.

-

Transligigation: To the crude salt, add N-methyliminodiacetic acid (MIDA) (1.2 equiv) and anhydrous DMSO.

-

Complexation: Heat the mixture to 110-130 °C and stir for 2-4 hours. Monitor by TLC or LC-MS for the consumption of the intermediate.

-

Workup & Purification: Cool the reaction to room temperature and pour into a separatory funnel containing ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting solid can be purified by silica gel column chromatography to yield the pure 2-pyridyl MIDA boronate.

Protocol 2: Slow-Release Suzuki-Miyaura Cross-Coupling

This protocol is based on the optimized conditions for coupling 2-pyridyl MIDA boronates with aryl chlorides.[1][8]

-

Setup: In a dry vial, combine the aryl/heteroaryl chloride (1.0 equiv), 2-pyridyl MIDA boronate (1.5 equiv), K₃PO₄ (5.0 equiv), Cu(OAc)₂ (0.5 equiv), and the palladium catalyst (e.g., XPhos Pd G3, 0.05 equiv).

-

Solvent Addition: Add the appropriate solvent mixture, typically 4:1 DMF/isopropanol.

-

Reaction: Seal the vial and heat to 100 °C. Stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired biaryl product.

Conclusion and Outlook

The physicochemical properties of pyridyl MIDA boronates directly address the inherent instability of their boronic acid counterparts. Their robust, crystalline nature, born from the sp³-hybridized boron center, allows for easy handling, storage, and purification. Crucially, the predictable and tunable hydrolysis of the MIDA chelate enables a powerful slow-release strategy. This allows chemists to harness the reactivity of the highly unstable 2-pyridyl boronic acid for cross-coupling reactions without succumbing to its rapid decomposition. For researchers in drug discovery and materials science, pyridyl MIDA boronates represent a reliable and highly effective class of building blocks, transforming a previously challenging synthetic operation into a routine and scalable process. The principles demonstrated by these reagents continue to inspire the design of new, stabilized building blocks for the automated and iterative synthesis of complex small molecules.[12]

References

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates. National Institutes of Health. [Link]

-

Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Nature Chemistry. [Link]

-

Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067-1075. [Link]

-

Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. University of Bristol. [Link]

-

Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed. [Link]

-

Dick, G. R., Knapp, D. M., & Burke, M. D. (2012). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 51(30), 7346-7350. [Link]

-

Gillis, E. P., Knapp, D. M., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]

-

Dick, G. R., Knapp, D. M., & Burke, M. D. (2012). Scheme 1. a) 2-pyridyl MIDA boronate 1 a is the first air-stable... ResearchGate. [Link]

-

Gillis, E. P., Knapp, D. M., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

-

Gillis, E. P. (2009). Iterative cross-coupling with MIDA boronates. CORE. [Link]

-

Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship.org. [Link]

-

Gillis, E. P., & Burke, M. D. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]

-

Maji, M., & Panda, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]

-

Ball, M., & Lloyd-Jones, G. C. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. [Link]

-

Maji, M., & Panda, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. PubMed. [Link]

-

Li, J., & Burke, M. D. (2018). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. The Journal of Organic Chemistry, 83(15), 7797-7817. [Link]

-

Schilling, C., Schulz, F., Köhn, A., & Laschat, S. (2020). Thermotropic MIDA Boronates as a Case Study for the Role of Dipolar Interactions in Liquid Crystalline Self-Assembly. ResearchGate. [Link]

-

Lense, A., & Hutton, C. A. (2011). Synthesis and properties of MIDA boronate containing aromatic amino acids: New peptide building blocks. Organic & Biomolecular Chemistry. [Link]

-

Lense, A., & Hutton, C. A. (2011). Synthesis and properties of MIDA boronate containing aromatic amino acids: new peptide building blocks. PubMed. [Link]

-

Bryan, Z. J., & McNeil, A. J. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules. [Link]

-

Ball, M., & Lloyd-Jones, G. C. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. National Institutes of Health. [Link]

-

Maji, M., & Panda, S. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. ResearchGate. [Link]

Sources

- 1. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MIDA Boronates [sigmaaldrich.com]

- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. research.manchester.ac.uk [research.manchester.ac.uk]

- 10. MIDA boronates are hydrolysed fast and slow by two different mechanisms [escholarship.org]

- 11. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Methyl-2-(pyridin-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Stable and Versatile Pyridinyl Boronic Acid Surrogate

In the landscape of modern synthetic and medicinal chemistry, the pyridine motif is a ubiquitous and invaluable structural component of numerous pharmaceuticals and bioactive molecules. However, the direct use of pyridinylboronic acids in cross-coupling reactions is often hampered by their inherent instability, leading to challenges in storage, handling, and reaction efficiency. To address this long-standing obstacle, N-methyliminodiacetic acid (MIDA) boronates have emerged as a superior class of air-stable, crystalline, and highly effective surrogates for traditionally unstable boronic acids. This technical guide provides a comprehensive overview of a key member of this class: 6-Methyl-2-(pyridin-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione , a pivotal building block for the introduction of the pyridin-3-yl moiety in drug discovery and development.

This guide will delve into the core chemical and physical properties of this compound, detailed synthesis protocols, its mechanism of action in the widely utilized Suzuki-Miyaura cross-coupling reaction, and its applications in the synthesis of complex molecules.

Compound Identification:

| Property | Value |

| Chemical Name | This compound |

| Synonym | 3-Pyridineboronic acid MIDA ester |

| CAS Number | 1257740-56-9, 1311484-51-1[1] |

| Molecular Formula | C₁₀H₁₁BN₂O₄[1] |

| Molecular Weight | 234.02 g/mol [1] |

The MIDA Boronate Advantage: Stability and Controlled Reactivity

The exceptional utility of this compound stems from its N-methyliminodiacetic acid (MIDA) ligand. This tridentate ligand chelates the boron atom, forming a stable bicyclic structure that protects the boronic acid moiety from degradation pathways such as protodeboronation.[2][3] This enhanced stability allows for long-term storage under ambient conditions and purification via standard silica gel chromatography, a significant advantage over the often-unstable free pyridinylboronic acids.[2][3]

The key to the synthetic utility of MIDA boronates lies in their ability to undergo a "slow release" of the corresponding boronic acid under specific reaction conditions. This controlled release is typically achieved using a mild aqueous base, which gradually hydrolyzes the MIDA ester, liberating the reactive boronic acid in situ for participation in catalytic cycles like the Suzuki-Miyaura coupling. This mechanism minimizes the concentration of the unstable boronic acid in the reaction mixture at any given time, thereby suppressing decomposition and leading to higher yields and cleaner reactions.

Synthesis and Characterization: A Practical Approach

The synthesis of this compound can be achieved through several reliable methods. The most common approach involves the condensation of 3-pyridylboronic acid with N-methyliminodiacetic acid (MIDA).

General Synthesis Pathway

Caption: General synthesis of the target MIDA boronate.

Detailed Experimental Protocol: Synthesis from 3-Pyridylboronic Acid

This protocol is based on established methods for the synthesis of MIDA boronates from boronic acids.

Materials:

-

3-Pyridylboronic acid

-

N-Methyliminodiacetic acid (MIDA)

-

Toluene

-

Dimethyl sulfoxide (DMSO)

-

Dean-Stark apparatus

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 3-pyridylboronic acid (1.0 eq) and N-methyliminodiacetic acid (1.2 eq).

-

Add a solvent mixture of toluene and DMSO (typically in a 10:1 ratio) to the flask.

-

Heat the reaction mixture to reflux. The azeotropic removal of water via the Dean-Stark trap drives the condensation reaction to completion.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). The reaction is typically complete within 6-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to afford this compound as a crystalline solid.

A milder and simplified method for MIDA boronate synthesis involves the use of pre-dried MIDA anhydride, which acts as both the ligand source and an in situ desiccant, avoiding the need for harsh dehydrating conditions.[4]

Characterization Data

The structure of the synthesized compound should be confirmed by standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR | Characteristic signals for the pyridinyl protons, the N-methyl group, and the diastereotopic methylene protons of the MIDA backbone. |

| ¹³C NMR | Resonances corresponding to the carbons of the pyridine ring, the carbonyl groups of the dione, the N-methyl carbon, and the methylene carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |

| Melting Point | A sharp melting point is indicative of high purity. For 3-Pyridineboronic acid MIDA ester, a melting point of 210-217 °C has been reported.[1] |

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The primary application of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in drug molecules.

The Catalytic Cycle and the Role of MIDA Boronate

Caption: Suzuki-Miyaura cycle featuring MIDA boronate activation.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl halide.

Materials:

-

This compound (1.2 eq)

-

Aryl halide (e.g., aryl bromide or chloride) (1.0 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., SPhos, XPhos)

-

Base (e.g., K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., dioxane, THF, toluene)

-

Water

Procedure:

-

In a reaction vessel, combine the aryl halide, this compound, palladium catalyst, phosphine ligand, and base.

-

De-gas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the solvent and a small amount of water.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired biaryl product.

The specific choice of catalyst, ligand, base, and solvent may need to be optimized for different substrates to achieve the best results.

Applications in Drug Discovery and Development

The pyridin-3-yl moiety is a key pharmacophore in a wide range of therapeutic agents due to its ability to act as a hydrogen bond acceptor and its favorable physicochemical properties. The use of this compound provides a reliable and efficient method for incorporating this important structural unit into drug candidates.

MIDA boronates have been instrumental in the synthesis of complex natural products and drug-like molecules.[2][3] For instance, the iterative cross-coupling of bifunctional MIDA boronates has enabled the synthesis of polyene natural products and derivatives of the antifungal agent Amphotericin B.[2][5] The stability and controlled reactivity of pyridinyl MIDA boronates make them ideal building blocks for the construction of compound libraries for high-throughput screening in drug discovery programs. The synthesis of various kinase inhibitors and other targeted therapies often relies on the efficient formation of carbon-carbon bonds between heterocyclic systems, a process greatly facilitated by the use of MIDA boronates.

Conclusion: A Key Enabler for Chemical Innovation

This compound represents a significant advancement in the field of synthetic chemistry, providing a robust and user-friendly solution to the long-standing challenge of handling unstable pyridinylboronic acids. Its exceptional stability, coupled with its ability to undergo controlled "slow release" in Suzuki-Miyaura cross-coupling reactions, makes it an indispensable tool for researchers and scientists in both academic and industrial settings. As the demand for complex and novel molecular architectures in drug discovery continues to grow, the importance and application of versatile and reliable building blocks like 3-Pyridineboronic acid MIDA ester will undoubtedly continue to expand.

References

-

Organic Syntheses, 2005, 81, 89; DOI: 10.15227/orgsyn.081.0089. [Link]

-

Kelly, A. M., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

-

Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]

-

PubChem, 6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione. [Link]

-

Sharma, S., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4931. [Link]

-

Dick, G. R., et al. (2010). A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates. Organic letters, 12(23), 5386–5389. [Link]

-

ResearchGate, IR, 1H NMR, 13C NMR of the final compounds 6a-e. [Link]

Sources

The Researcher's Guide to ¹H and ¹³C NMR of Pyridyl MIDA Boronates: Structure, Interpretation, and Experimental Best Practices

Introduction: The Ascendancy of Pyridyl MIDA Boronates in Drug Discovery

In the landscape of modern synthetic and medicinal chemistry, pyridyl motifs are ubiquitous. Their presence in a vast array of pharmaceuticals and bioactive molecules underscores their importance as key structural components. However, the synthetic utility of their corresponding boronic acids has long been hampered by notorious instability, leading to challenges in purification, storage, and reproducible reactivity. The development of N-methyliminodiacetic acid (MIDA) boronates has provided a transformative solution to this problem.[1][2] By forming a stable, tetracoordinate boronate ester, the MIDA ligand effectively protects the boronic acid moiety, rendering it a robust, crystalline, and chromatographically stable solid.[3][4] This stability allows for the controlled, slow release of the active boronic acid under specific reaction conditions, revolutionizing their application in cross-coupling reactions and enabling complex molecule synthesis.

For researchers and drug development professionals, the ability to unambiguously characterize these crucial building blocks is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for this purpose. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of pyridyl MIDA boronates, offering field-proven insights into spectral interpretation, the causality behind experimental choices, and a robust protocol for data acquisition.

Core Principles: Understanding the NMR Fingerprint of MIDA Boronates

The defining characteristic of a MIDA boronate in ¹H NMR is the spectral pattern of the MIDA ligand itself. The rigid, bicyclic structure formed upon chelation to the boron atom renders the four methylene protons chemically distinct.

The Diastereotopic Nature of MIDA Protons

The two methylene (-CH₂-) groups of the MIDA ligand are diastereotopic. This is a critical concept for accurate spectral interpretation. Due to the chiral-like environment created by the tetracoordinate boron center and the rigid ring system, the two protons on each methylene carbon are not equivalent.[5] They exist in different chemical environments—one pointing "axial" and the other "equatorial" relative to the five-membered rings.

This non-equivalence results in a distinctive ¹H NMR pattern:

-

Two Doublets: Instead of a single peak for the four methylene protons, two distinct signals are observed.

-

Large Geminal Coupling: Each signal is a doublet due to strong coupling between the two non-equivalent protons on the same carbon atom (geminal coupling, ²JHH). This coupling constant is typically large, around 17.2 Hz.[1][6]

-

Chemical Shift: These doublets typically appear in the range of δ 4.0–4.4 ppm when using DMSO-d₆ as the solvent.[7]

The N-methyl group (-NCH₃) gives rise to a sharp singlet, usually found further upfield, around δ 2.5–2.9 ppm in DMSO-d₆.[1][7]

Caption: General structure of a Pyridyl MIDA Boronate.

¹H NMR Spectral Data and Interpretation

The position of the nitrogen atom in the pyridine ring and the presence of other substituents significantly influence the chemical shifts of the aromatic protons. The electron-withdrawing nature of the pyridine nitrogen deshields protons, shifting them to a higher chemical shift (downfield) compared to analogous protons on a benzene ring.

Table 1: Representative ¹H NMR Data for Pyridyl MIDA Boronates (in DMSO-d₆)

| Compound | MIDA -CH₃ (s) | MIDA -CH₂ (d, J ≈ 17 Hz) | Pyridyl Protons (δ, ppm) | Reference |

| 2-Pyridyl MIDA Boronate | ~2.6-2.8 | ~4.1, ~4.3 | H-6: ~8.6 (d); H-3: ~7.9 (d); H-5: ~7.8 (t); H-4: ~7.4 (t) | [3] |

| 3-Pyridyl MIDA Boronate (5-cyano-) | 2.88 | 4.23, 4.47 | H-2: 9.02 (d); H-6: 8.87 (d); H-4: 8.49 (t) | [8] |

| 4-Pyridyl MIDA Boronate | ~2.5-2.7 | ~4.1, ~4.3 | H-2, H-6: ~8.6 (d); H-3, H-5: ~7.5 (d) |

Note: Chemical shifts are approximate and can vary based on concentration, temperature, and specific substitution patterns. Data for unsubstituted 2- and 4-pyridyl MIDA boronates are predicted based on established substituent effects.

Expert Insights:

-

2-Pyridyl Isomer: The proton ortho to the nitrogen (H-6) is the most deshielded and appears furthest downfield. The direct attachment of the boron atom at the C-2 position results in a complex pattern where H-3 is also significantly deshielded.

-

3-Pyridyl Isomer: The protons ortho to the nitrogen (H-2 and H-4) are strongly deshielded. In the 5-cyano example, all remaining protons are shifted significantly downfield due to the combined electron-withdrawing effects of the nitrogen, the boron, and the cyano group.[8]

-

4-Pyridyl Isomer: Due to symmetry, only two signals are expected for the pyridyl protons. The protons ortho to the nitrogen (H-2, H-6) are equivalent and appear as one doublet at a high chemical shift, while the protons meta to the nitrogen (H-3, H-5) are also equivalent and appear as a second doublet further upfield.

¹³C NMR Spectral Data and Interpretation

¹³C NMR provides complementary information, confirming the carbon framework of the molecule. The carbon attached to the boron atom is often broad or not observed due to quadrupolar relaxation of the boron nucleus.

Table 2: Representative ¹³C NMR Data for Pyridyl MIDA Boronates (in DMSO-d₆)

| Compound | MIDA C=O | MIDA -CH₂- | MIDA -CH₃ | Pyridyl Carbons (δ, ppm) | Reference |

| 2-Pyridyl MIDA Boronate | ~169.5 | ~62.5 | ~48.0 | C-2: (not obs.); C-6: ~150; C-4: ~136; C-3: ~128; C-5: ~123 | [3] |

| 3-Pyridyl MIDA Boronate (5-cyano-) | 169.5 | 62.7 | 48.4 | C-3: (not obs.); C-5: 109.1; C-N: 117.8; C-4: 144.7; C-6: 153.1; C-2: 157.1 | [8] |

| 4-Pyridyl MIDA Boronate | ~169.7 | ~62.4 | ~48.1 | C-4: (not obs.); C-2, C-6: ~150; C-3, C-5: ~122 |

Note: Chemical shifts are approximate. The carbon directly bonded to boron (C-B) is often unobserved or significantly broadened.

Expert Insights:

-

MIDA Ligand Carbons: The carbonyl carbons (C=O) consistently appear around δ 169-170 ppm. The methylene carbons (-CH₂-) are found near δ 62-63 ppm, and the N-methyl carbon (-CH₃) is observed around δ 48 ppm.[1][8]

-

Pyridyl Carbons: The chemical shifts of the pyridine carbons are highly sensitive to the position of the nitrogen and any substituents. Carbons adjacent to the nitrogen (e.g., C-2 and C-6 in pyridine) are the most deshielded and appear at the highest chemical shifts (typically >148 ppm).

Experimental Protocol: Acquiring High-Quality NMR Data

This protocol provides a self-validating system for the reliable characterization of pyridyl MIDA boronates.

1. Sample Preparation

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Pyridyl MIDA boronates exhibit excellent solubility in DMSO, and its residual proton signal (δ ≈ 2.50 ppm) and carbon signals (δ ≈ 39.5 ppm) provide a convenient internal reference.[4] For compounds that are sensitive to residual water, anhydrous DMSO-d₆ should be used. Chloroform-d (CDCl₃) can also be used, but solubility may be more limited.

-

Concentration: Prepare a solution of approximately 5-10 mg of the pyridyl MIDA boronate in 0.6-0.7 mL of deuterated solvent in a standard 5 mm NMR tube. This concentration is typically sufficient for obtaining high signal-to-noise spectra in a reasonable time on modern spectrometers (≥400 MHz).

-

Internal Standard: While the residual solvent peak is often sufficient for referencing, for highly accurate chemical shift determination, tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Data should be acquired on a Fourier-transform NMR spectrometer with a field strength of at least 400 MHz for ¹H observation.

-

¹H NMR Acquisition Parameters:

-

Temperature: 298 K (25 °C).

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans, adjust as needed for adequate signal-to-noise.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).

-

Spectral Width: 220-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 scans, as ¹³C is a low-abundance nucleus and requires more scans.

-

-

Data Processing:

-

Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

-

Perform Fourier transformation.

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift axis to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C) or TMS (δ 0.00).

-

Integrate the signals in the ¹H spectrum. The ratio of the pyridyl protons to the MIDA -CH₃ protons should be consistent with the molecular structure.

-

Caption: Experimental workflow for NMR characterization.

Conclusion and Future Outlook

The N-methyliminodiacetic acid (MIDA) ligand provides an exceptionally robust platform for stabilizing pyridyl boronic acids, unlocking their vast potential in pharmaceutical research and development. A thorough understanding of their ¹H and ¹³C NMR characteristics is fundamental to their successful application. The distinctive diastereotopic methylene protons of the MIDA ligand serve as an unmistakable signature, while the chemical shifts of the pyridyl ring provide precise information about isomeric and substitution patterns. By following the detailed experimental protocol outlined in this guide, researchers can confidently and accurately characterize these invaluable synthetic building blocks, ensuring the integrity and reproducibility of their scientific endeavors. As the complexity of small molecule therapeutics continues to grow, the foundational role of rigorous analytical techniques like NMR in validating these key intermediates will only become more critical.

References

-

Yudin, A. K. (2015). Amine Hemilability Enables Boron to Mechanistically Resemble Either Hydride or Proton. ResearchGate. Available at: [Link]

-

Gillis, E. P., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92-112. Available at: [Link]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. Available at: [Link]

-

Lee, J. C., et al. (2011). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access. Available at: [Link]

-

Ball, M., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules, 27(15), 5052. Available at: [Link]

-

Dick, G. R., et al. (2010). A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates. Organic Letters, 12(10), 2314–2317. Available at: [Link]

-

Burke, M. D., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. Available at: [Link]

-

Li, Y., et al. (2021). Catalyzed C-H Activation and Annulation with Alkyne MIDA Boronates. AWS. Available at: [Link]

-

Watson, D. A., et al. (2010). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Chemical Science, 1(3), 306-310. Available at: [Link]

-

Colgin, N., Flinn, T., & Cobb, S. L. (2011). Synthesis and properties of MIDA boronate containing aromatic amino acids: New peptide building blocks. Organic & Biomolecular Chemistry, 9(21), 7559-7564. Available at: [Link]

-

Kumar, A., & Sharma, G. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(91), 12056-12071. Available at: [Link]

-

Knapp, D. M., & Burke, M. D. (2014). MIDA boronate. Chem-Station Int. Ed. Available at: [Link]

-

Yan, J., et al. (2019). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 24(22), 4125. Available at: [Link]

-

Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks. Journal of the American Chemical Society, 129(21), 6716–6717. Available at: [Link]

-

Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. Available at: [Link]

-

Kelly, A. M., et al. (2020). Supporting Information for A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. Available at: [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Pyridinylboronic acid MIDA ester | 1104636-72-7 [sigmaaldrich.com]

A Technical Guide to N-methyliminodiacetic Acid (MIDA) Boronates: Revolutionizing Boron Chemistry in the 21st Century

Executive Summary: The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, yet its full potential has historically been hampered by the inherent instability of many boronic acid reagents.[1][2] This guide delves into the transformative impact of N-methyliminodiacetic acid (MIDA) boronates, a class of exceptionally stable and versatile boronic acid surrogates. By reversibly protecting the Lewis acidic boron center, MIDA boronates have overcome longstanding challenges, enabling the use of previously inaccessible building blocks, fostering the development of novel synthetic strategies like iterative cross-coupling, and paving the way for automated small-molecule synthesis.[3][4][5] This document serves as an in-depth resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of the core principles, practical methodologies, and broad applications of MIDA boronate chemistry.

The Challenge with Boronic Acids: A Need for Stability

The Suzuki-Miyaura reaction is one of the most powerful methods for forming carbon-carbon bonds, a critical step in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] The reaction's utility, however, is often compromised by the nature of its key nucleophile: the boronic acid. Many boronic acids, particularly those containing heteroaromatic or unsaturated motifs, are prone to decomposition pathways such as protodeboronation and trimerization into boroxines.[1][6] This instability leads to poor reaction yields, limited substrate scope, and difficulties in purification and long-term storage, presenting a significant bottleneck in synthetic campaigns.[1]

The MIDA Boronate Solution: A Paradigm of Protection and Control

Developed by the laboratory of Professor Martin Burke, MIDA boronates provide an elegant solution to the instability of boronic acids.[1] The innovation lies in the use of the tridentate N-methyliminodiacetic acid (MIDA) ligand, which chelates the boron atom.

Structural Basis of Unprecedented Stability

The protective power of the MIDA ligand stems from a fundamental change in the boron's geometry and electronic properties.

-

Rehybridization: The MIDA ligand engages the empty p-orbital of the boron atom, forcing a rehybridization from a reactive, trigonal planar sp² state to a stable, tetrahedral sp³ state.[1] This coordinative shielding deactivates the Lewis acidity of the boron center, rendering it inert to the conditions that degrade free boronic acids.[6]

-

Robustness: As a result, MIDA boronates are typically free-flowing, crystalline solids that exhibit remarkable stability. They are indefinitely stable on the benchtop in the presence of air and moisture, compatible with silica gel chromatography, and robust enough to withstand a wide array of common synthetic reagents, including harsh oxidants and even triflic acid.[1][7][8][9][10]

A Comparative Overview

The advantages of MIDA boronates become clear when compared to other common boronic acid derivatives.

| Feature | Boronic Acid | Pinacol (BPin) Ester | Trifluoroborate (BF₃K) | MIDA Boronate |

| Stability (Air/Moisture) | Low to Moderate | Moderate to High | High | Very High[7][8] |

| Chromatography Stable | No | Yes | No[10] | Yes[1][10] |

| Deprotection Condition | N/A | Harsh (acid/oxidant) | Aqueous Acid/Base | Mild Aqueous Base[1] |

| Reactivity Control | Low | Moderate | Moderate | High (Tunable Release)[11] |

| Iterative Coupling | No | No | No | Yes |

Synthesis and Purification

The preparation and purification of MIDA boronates are designed for operational simplicity and efficiency, making them accessible even to non-specialists.

Synthesis from Boronic Acids

The most common method involves the dehydrative condensation of a boronic acid with N-methyliminodiacetic acid. While traditional Dean-Stark conditions are effective, a milder and more general procedure utilizes pre-formed MIDA anhydride.[12][13] This method is particularly advantageous for sensitive boronic acids as it avoids high temperatures and acidic conditions.[13][14]

General Protocol: Synthesis using MIDA Anhydride [13]

-

To a dry flask under an inert atmosphere, add the boronic acid (1.0 equiv), MIDA anhydride (1.1 equiv), and anhydrous dioxane.

-

Heat the mixture (typically 80-100 °C) with stirring for 1-4 hours. The formation of MIDA as an insoluble precipitate drives the reaction.

-

Cool the reaction mixture to room temperature.

-

Filter the crude mixture to remove insoluble byproducts.

-

Purify the filtrate via silica gel chromatography or precipitation to yield the crystalline MIDA boronate.

Purification: A Unique "Catch-and-Release" System

MIDA boronates exhibit a unique binary affinity for silica gel, which enables a powerful and general purification strategy.[12][14]

-

Catch: In non-polar solvents or solvent mixtures like diethyl ether, MIDA boronates have a very high affinity for silica and are effectively immobilized (Rf ≈ 0).[15] This allows all other reaction components (unreacted starting materials, catalysts, byproducts) to be washed away.

-

Release: Simply switching to a more polar solvent, such as tetrahydrofuran (THF), disrupts the interaction and rapidly elutes the pure MIDA boronate from the silica.[12][14]

This "catch-and-release" protocol is so robust that it has been incorporated into automated synthesis platforms.[5]

Controlled Deprotection and Reactivity

The genius of the MIDA boronate platform lies in its reversibly attenuated reactivity.[14] While stable under anhydrous conditions, the MIDA ligand is easily cleaved with mild aqueous base at room temperature to liberate the free, sp²-hybridized boronic acid in situ.[1]

Mechanistic studies have revealed two distinct hydrolysis pathways, which form the basis for tunable reactivity.[11]

-

Fast Release (Base-Mediated Hydrolysis): Using a strong aqueous base like 1M NaOH results in rapid, often instantaneous, deprotection. This is ideal when the resulting boronic acid is relatively stable.[1][11]

-

Slow Release (Neutral Hydrolysis): Using a milder, hydrated base like aqueous K₃PO₄ allows for the slow, controlled release of the boronic acid.[1] This is a critical advantage when using notoriously unstable boronic acids (e.g., 2-heteroaryl, vinyl).[1][16] By keeping the instantaneous concentration of the free boronic acid low, decomposition pathways are kinetically disfavored, leading to dramatically improved yields in cross-coupling reactions.[6][16]

| Condition | Reagent | Mechanism | Application |

| Fast Release | 1 M NaOH (aq) | Base-Mediated | Stable boronic acids; standard couplings |

| Slow Release | K₃PO₄ (aq) in THF/Dioxane | Neutral Hydrolysis | Unstable boronic acids (heteroaryl, vinyl, etc.)[1][16] |

| Anhydrous | Anhydrous Base (e.g., Cs₂CO₃) | No Hydrolysis | MIDA boronate is unreactive[1] |

Applications in Advanced Organic Synthesis

The unique properties of MIDA boronates have unlocked powerful new capabilities in synthesis.

Enabling Challenging Suzuki-Miyaura Couplings

The slow-release strategy has transformed many previously difficult or impossible cross-couplings into routine, high-yielding reactions.[16] This includes couplings with unstable partners like 2-pyridyl, 2-indole, and cyclopropyl MIDA boronates, which now serve as effective nucleophiles.[1][16]

Iterative Cross-Coupling (ICC): A Platform for Small-Molecule Synthesis

The most profound application of MIDA boronates is Iterative Cross-Coupling (ICC). This strategy uses bifunctional "haloboronic acid" building blocks, where one terminus is a halide (e.g., Br, I) and the other is a MIDA-protected boronic acid.[4] Analogous to solid-phase peptide synthesis, complex molecules can be assembled in a stepwise, programmable fashion.[3][5]

The ICC cycle consists of three key steps:

-

Deprotection: Mild aqueous base unmasks the boronic acid.

-

Coupling: A Suzuki-Miyaura reaction couples the free boronic acid with the next MIDA-protected halo-boronate building block.

-

Purification: The "catch-and-release" method isolates the elongated product, ready for the next cycle.

This building-block-based approach has been used to synthesize a vast array of complex molecules, including polyene natural products and derivatives of the drug Amphotericin B.[3][7]

Experimental Protocols

Protocol 1: Synthesis of 4-(Trifluoromethyl)phenyl MIDA boronate

-

Materials: 4-(Trifluoromethyl)phenylboronic acid, N-methyliminodiacetic acid (MIDA), Dimethyl sulfoxide (DMSO), Toluene, Acetone, Diethyl ether.

-

Procedure:

-

Combine 4-(trifluoromethyl)phenylboronic acid (1.00 g, 5.27 mmol, 1.0 equiv) and MIDA (0.85 g, 5.79 mmol, 1.1 equiv) in a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser.

-

Add DMSO (5 mL) and toluene (25 mL) to the flask.

-

Heat the mixture to reflux (approx. 110-120 °C oil bath) for 2 hours, collecting water in the Dean-Stark trap.

-

Allow the reaction to cool to room temperature. Remove the solvents under reduced pressure.

-

Dissolve the resulting residue in a minimal amount of hot acetone and add diethyl ether until a precipitate forms.

-

Cool the mixture in an ice bath for 30 minutes, then collect the white crystalline solid by vacuum filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to afford the pure MIDA boronate.

-

Protocol 2: Slow-Release Suzuki-Miyaura Coupling[17]

-

Materials: 2-Thiophenyl MIDA boronate, 4-Chloroanisole, Palladium(II) acetate [Pd(OAc)₂], SPhos (ligand), Potassium phosphate (K₃PO₄), Tetrahydrofuran (THF), Water.

-

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add 2-thiophenyl MIDA boronate (1.0 equiv), 4-chloroanisole (1.2 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

-

Add anhydrous THF to dissolve the reagents.

-

In a separate vial, prepare a 3M aqueous solution of K₃PO₄.

-

Add the aqueous K₃PO₄ solution (4.0 equiv) to the reaction mixture.

-

Seal the tube and heat the mixture to 60 °C with vigorous stirring for 12-18 hours.

-

Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to yield the cross-coupled product, 2-(4-methoxyphenyl)thiophene.

-

Future Outlook

The MIDA boronate platform continues to evolve. Its robustness and predictable reactivity have made it the cornerstone of the first generalized automated small-molecule synthesizers, promising to democratize access to complex molecules.[5] Ongoing research is expanding the toolbox of MIDA boronate building blocks, including those with C(sp³)-hybridized centers, and adapting them for other important transformations beyond the Suzuki-Miyaura reaction.[3] Their application in materials science for creating defined conjugated polymers and in medicinal chemistry for accessing novel chemical space ensures that MIDA boronates will remain at the forefront of chemical innovation.[7][17]

Conclusion

N-methyliminodiacetic acid (MIDA) boronates have fundamentally addressed the long-standing stability and reactivity challenges associated with boronic acids. Their exceptional benchtop stability, compatibility with chromatography, and unique capacity for controlled boronic acid release have transformed the landscape of cross-coupling chemistry. By enabling the use of unstable substrates and pioneering the concept of iterative cross-coupling, MIDA boronates have provided chemists with a powerful and reliable platform for the efficient, predictable, and even automated synthesis of complex small molecules, accelerating innovation across the chemical sciences.

References

-

MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons | Macromolecules - ACS Publications (2024-08-08). [Link]

-

Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC - NIH. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

-

Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - NIH. [Link]

-

From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks - the grillo lab (2015-07-22). [Link]

-

MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC - NIH. [Link]

-

MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms | Request PDF. [Link]

-

MIDA boronate | Chem-Station Int. Ed. (2014-02-09). [Link]

-

Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing). [Link]

-

3 - Organic Syntheses Procedure . [Link]

-

General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids - ResearchGate (2025-08-09). [Link]

-

A Mild Method for Making MIDA Boronates | Organic Letters - ACS Publications (2020-08-25). [Link]

-

Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - NIH. [Link]

-

Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates | Journal of the American Chemical Society. [Link]

-

A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with - Organic Syntheses Procedure. [Link]

-

Synthesis and properties of MIDA boronate containing aromatic amino acids: new peptide building blocks - PubMed (2011-03-21). [Link]

- US20160207943A1 - Apparatus and Methods for the Automated Synthesis of Small Molecules - Google P

-

Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC - NIH. [Link]

-

From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - NIH. [Link]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH. [Link]

Sources

- 1. MIDA Boronates [sigmaaldrich.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. grillolabuc.com [grillolabuc.com]

- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]

- 7. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 8. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. US20160207943A1 - Apparatus and Methods for the Automated Synthesis of Small Molecules - Google Patents [patents.google.com]

- 16. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

The Rising Profile of Pyridylboronic Acids in Therapeutic Innovation: A Technical Guide to Biological Activity

Foreword: Beyond the Suzuki Coupling - A New Frontier in Bio-organic Chemistry

For decades, the utility of pyridylboronic acids in the armamentarium of the synthetic chemist has been well-established, primarily as indispensable reagents in palladium-catalyzed cross-coupling reactions. However, to confine these versatile molecules to the realm of synthetic intermediates is to overlook a burgeoning and profoundly significant area of their application: therapeutic and diagnostic science. The unique electronic properties of the pyridine ring, coupled with the remarkable chemical reactivity of the boronic acid moiety, create a class of compounds with a diverse and potent range of biological activities.

This technical guide is designed for researchers, medicinal chemists, and drug development professionals who seek to understand and harness the therapeutic potential of pyridylboronic acid derivatives. We will move beyond a mere cataloging of activities, instead delving into the mechanistic underpinnings of their biological effects, providing field-proven insights into experimental design, and offering detailed protocols to empower your own research endeavors. Our narrative is built on a foundation of scientific integrity, with every claim substantiated by authoritative references, ensuring that this guide serves as both an educational resource and a practical handbook for innovation.

Chapter 1: The Locus of Activity: Understanding the Boronic Acid Pharmacophore

The biological activities of pyridylboronic acid derivatives are fundamentally dictated by the chemistry of the boronic acid group (-B(OH)_2). This moiety is not merely a passive structural component; it is an active, versatile pharmacophore capable of engaging in several key interactions with biological macromolecules. The Lewis acidic nature of the boron atom, with its vacant p-orbital, makes it highly electrophilic and primed for interaction with nucleophiles abundant in biological systems.

Covalent Interaction with Serine, Threonine, and Tyrosine Residues

The most well-documented mechanism of action for boronic acid-based inhibitors is their ability to form reversible covalent bonds with the hydroxyl groups of serine, threonine, and tyrosine residues within the active sites of enzymes.[1] This interaction is particularly significant in the inhibition of serine proteases. The boronic acid mimics the tetrahedral transition state of peptide bond hydrolysis, forming a stable tetrahedral boronate adduct with the catalytic serine.[2][3] This adduct effectively blocks the active site, preventing substrate binding and enzymatic activity.

The pyridine ring plays a crucial role in modulating this interaction. Its electron-withdrawing nature can increase the Lewis acidity of the boron atom, enhancing its susceptibility to nucleophilic attack. Furthermore, the nitrogen atom can participate in hydrogen bonding within the active site, providing additional binding affinity and specificity.

Diagram: Mechanism of Serine Protease Inhibition

Caption: Covalent interaction of a pyridylboronic acid with a catalytic serine residue.

Interactions with Diols: The Basis for Carbohydrate Sensing

Boronic acids are well-known for their ability to reversibly bind with 1,2- and 1,3-diols to form five- or six-membered cyclic esters. This property is the foundation for their use in the development of biosensors for carbohydrates, including glucose.[4] The binding event can be transduced into a detectable signal, such as a change in fluorescence, color, or an electrochemical response. The pyridine moiety can be functionalized with fluorophores or chromophores to facilitate this signal transduction.

Chapter 2: Potent Enzyme Inhibition: A Focus on Therapeutic Targets

The ability of pyridylboronic acids to act as transition-state analog inhibitors has led to their exploration as potent modulators of various enzyme classes.

Serine β-Lactamase Inhibition: Combating Antibiotic Resistance

Bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, is a critical global health threat. Pyridylboronic acids have emerged as highly effective inhibitors of serine β-lactamases (Classes A and C).[2][3] They act as covalent, reversible inhibitors by forming a stable adduct with the active site serine.[2][5] The structure of the pyridine ring and its substituents can be modified to enhance binding affinity and selectivity for different types of β-lactamases.

| Compound/Derivative | Target β-Lactamase | Inhibition Constant (Kᵢ) |

| Sulfonamide Boronic Acid | AmpC | High ligand efficiency |

| α-triazolylmethaneboronic acid | ADC-7 | 90 nM |

| Benzo[b]thiophen-2-ylboronic acid | Broad Spectrum (Serine & Metallo) | Not specified |

This table presents a selection of boronic acid-based β-lactamase inhibitors. For full details, please refer to the cited literature.

Proteasome Inhibition: A Strategy for Anticancer Therapy

The proteasome is a multi-catalytic enzyme complex responsible for the degradation of intracellular proteins, playing a crucial role in cell cycle regulation and survival.[6] Inhibition of the proteasome is a validated strategy in cancer therapy, with the boronic acid-containing drug Bortezomib being a prime example. Pyridylboronic acid derivatives have also been investigated as proteasome inhibitors.[6][7] They primarily target the chymotrypsin-like activity of the proteasome by forming a covalent adduct with the N-terminal threonine residue of the β5 subunit.

The inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and the suppression of pro-survival signaling pathways, such as the NF-κB pathway.[6]

| Compound/Derivative | Target Cancer Cell Line | IC₅₀ Value |

| Tyropeptin-boronic acid derivative (AS-29) | Multiple Myeloma (in vivo) | Potent tumor suppression |

| Dipeptidyl boronic acids | Not specified | Potent and selective |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. For full details, please refer to the cited literature.

Experimental Protocol: Serine Protease Inhibition Assay

This protocol outlines a general method for determining the inhibitory potency of a pyridylboronic acid derivative against a serine protease using a fluorogenic substrate.

I. Materials:

-

Purified serine protease (e.g., Trypsin, Chymotrypsin)

-

Pyridylboronic acid inhibitor stock solution (dissolved in DMSO)

-

Fluorogenic peptide substrate specific for the protease

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

-

96-well, black, flat-bottom microplates

-

Fluorescence microplate reader

II. Causality Behind Experimental Choices:

-

Fluorogenic Substrate: This is chosen because its cleavage by the protease results in a measurable increase in fluorescence, providing a sensitive and continuous measure of enzyme activity. The substrate concentration is typically kept at or below its Michaelis constant (Kₘ) to ensure the measured inhibition is not underestimated due to substrate competition.

-